Rhodinose

Description

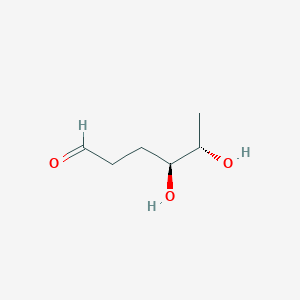

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

(4S,5S)-4,5-dihydroxyhexanal |

InChI |

InChI=1S/C6H12O3/c1-5(8)6(9)3-2-4-7/h4-6,8-9H,2-3H2,1H3/t5-,6-/m0/s1 |

InChI Key |

XXIHHRIZGBRENI-WDSKDSINSA-N |

SMILES |

CC(C(CCC=O)O)O |

Isomeric SMILES |

C[C@@H]([C@H](CCC=O)O)O |

Canonical SMILES |

CC(C(CCC=O)O)O |

Synonyms |

L-rhodinose rhodinose |

Origin of Product |

United States |

Foundational & Exploratory

L-Rhodinose: A Technical Guide to its Discovery, Natural Sources, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Rhodinose, a 2,3,6-trideoxy-L-hexose, is a rare sugar moiety found in a select number of bioactive microbial natural products. Its unique structure contributes significantly to the biological activity of its parent compounds, making it a molecule of interest for drug discovery and development. This technical guide provides a comprehensive overview of the discovery of L-rhodinose, its known natural sources, and detailed methodologies for its isolation and characterization.

Discovery and Initial Characterization

L-Rhodinose was first identified as a constituent of the angucycline antibiotic, landomycin A. The structure of landomycin A, which contains two L-rhodinose units within its hexasaccharide chain, was elucidated through extensive chemical and spectroscopic analysis, particularly 2D NMR spectroscopy of its octaacetyl derivative[1]. The sugar chain of landomycin A is composed of a repeating trisaccharide unit of two D-olivoses and one L-rhodinose[1][2]. The discovery of L-rhodinose within this complex natural product highlighted the structural diversity of deoxysugars in microbial secondary metabolism.

Natural Sources of L-Rhodinose

To date, the primary natural source of L-rhodinose is the landomycin family of antibiotics.

Landomycins

Landomycins are produced by the bacterium Streptomyces cyanogenus S136[2]. These polyketide-derived compounds exhibit potent anticancer properties[3]. The most well-studied member, landomycin A, possesses the longest glycan chain, a hexasaccharide containing two L-rhodinose residues[1][2]. Other landomycins, such as landomycin E, contain a single trisaccharide unit which also includes L-rhodinose[2]. The general structure of the landomycin A sugar chain is depicted below.

Experimental Protocols

The isolation of L-rhodinose from its natural source involves a multi-step process: fermentation of the producing organism, extraction and purification of the parent glycoside (landomycin A), followed by chemical hydrolysis to release the sugar, and subsequent purification of L-rhodinose.

Fermentation and Isolation of Landomycin A

An improved protocol for the production and isolation of landomycin A from Streptomyces cyanogenus S136 has been developed, yielding 390–430 mg/L of pure landomycin A[2].

3.1.1. Culture Conditions

-

Strain: Streptomyces cyanogenus S136 +pOOB92a (a genetically modified strain with enhanced landomycin production)[2].

-

Agar Medium: Soy mannitol agar (SMA) for initial growth and differentiation[2].

-

Preculture Medium: SG medium (20 g/L glucose, 10 g/L phytone peptone, 2 g/L CaCO3, pH 7.0, supplemented with 1.9 mg/L CoCl2·6H2O)[2].

-

Production Medium: Modified SG medium with optimized cobalt concentration (30 µM CoCl2)[2].

-

Fermentation: Precultures are grown for 48 hours and then used to inoculate production cultures, which are incubated for a further 48 hours[2].

3.1.2. Extraction and Purification of Landomycin A

-

Harvesting: The production culture is centrifuged to separate the supernatant and the cell-mycelium/culture solids pellet[2].

-

Extraction: Landomycins are extracted from both the supernatant and the pellet using ethyl acetate[2].

-

Chromatography: The combined crude extract is subjected to normal-phase silica column chromatography[2].

-

Precipitation: Landomycin A is purified by precipitation from a concentrated chloroform solution into pentane[2].

Hydrolysis of Landomycin A and Isolation of L-Rhodinose

While a specific protocol for the hydrolysis of landomycin A to yield L-rhodinose is not explicitly detailed in a single source, a general procedure can be inferred from standard methods for glycoside hydrolysis and the chemical synthesis of L-rhodinose derivatives[4][5].

3.2.1. Acid Hydrolysis

-

Reaction Setup: Dissolve purified landomycin A in a solution of aqueous acid (e.g., 1-2 M HCl or trifluoroacetic acid).

-

Heating: Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC) to determine the disappearance of the starting material and the appearance of the aglycone and sugar products.

-

Neutralization: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., NaHCO3 or an ion-exchange resin).

-

Extraction: Partition the mixture between water and an organic solvent (e.g., ethyl acetate) to separate the water-soluble sugars from the lipophilic aglycone.

3.2.2. Purification of L-Rhodinose

-

Chromatography: The aqueous layer containing the sugar mixture (L-rhodinose and D-olivose) can be concentrated and purified by column chromatography on silica gel or a specialized carbohydrate column.

-

Solvent System: A solvent system such as dichloromethane/methanol or ethyl acetate/methanol is typically used for the elution of deoxysugars.

-

Characterization: The purified fractions containing L-rhodinose should be identified by comparison with spectroscopic data from synthetic standards or literature values.

Quantitative Data

The following tables summarize the available quantitative data for L-rhodinose and its parent compound, landomycin A.

Table 1: Yield of Landomycin A from Streptomyces cyanogenus S136

| Parameter | Value | Reference |

| Yield of Landomycin A | 390–430 mg/L | [2] |

Table 2: Spectroscopic Data for L-Rhodinose (Predicted and from Derivatives)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H NMR | ||||

| H-1 (anomeric) | ~4.8-5.2 | m | [4] | |

| H-2ax | ~1.8-2.0 | m | [4] | |

| H-2eq | ~2.1-2.3 | m | [4] | |

| H-3ax | ~1.5-1.7 | m | [4] | |

| H-3eq | ~1.9-2.1 | m | [4] | |

| H-4 | ~3.5-3.8 | m | [4] | |

| H-5 | ~3.9-4.2 | m | [4] | |

| H-6 (CH₃) | ~1.2-1.4 | d | ~6-7 | [4] |

| ¹³C NMR | ||||

| C-1 | ~95-100 | [4] | ||

| C-2 | ~30-35 | [4] | ||

| C-3 | ~30-35 | [4] | ||

| C-4 | ~70-75 | [4] | ||

| C-5 | ~65-70 | [4] | ||

| C-6 | ~15-20 | [4] |

Biosynthesis of L-Rhodinose

The biosynthesis of L-rhodinose proceeds through the dTDP-sugar pathway. A gene cluster responsible for landomycin biosynthesis in Streptomyces cyanogenus S136 has been identified. This cluster contains genes encoding enzymes such as dTDP-glucose 4,6-dehydratase, which is a key enzyme in the formation of deoxysugars. The pathway involves the conversion of a common precursor, dTDP-glucose, through a series of enzymatic reactions including deoxygenation, epimerization, and reduction to yield dTDP-L-rhodinose, the activated form of the sugar that is incorporated into the landomycin backbone by glycosyltransferases.

Conclusion

L-Rhodinose remains a rare and intriguing deoxysugar with significant potential in the field of medicinal chemistry. Its presence in the potent anticancer agent landomycin A underscores the importance of understanding the structure-activity relationships of glycosylated natural products. The methodologies outlined in this guide provide a framework for the isolation and characterization of L-rhodinose, paving the way for further research into its biological role and its potential as a building block for the synthesis of novel therapeutic agents. Future work should focus on the discovery of new natural products containing L-rhodinose and the development of more efficient methods for its isolation and synthesis.

References

- 1. Landomycins, new angucycline antibiotics from Streptomyces sp. I. Structural studies on landomycins A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Biosynthesis Pathway of L-Rhodinose in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of L-rhodinose, a deoxysugar moiety found in bioactive secondary metabolites produced by Streptomyces species, such as the antibiotic granaticin. The focus of this document is the elucidation of the genetic and biochemical steps involved in the formation of this important sugar, with a particular emphasis on the pathway in Streptomyces violaceoruber Tü22.

Introduction to L-Rhodinose and its Importance

Deoxysugars are critical components of many natural products, often playing a crucial role in their biological activity. L-Rhodinose (a 2,3,6-trideoxy-L-hexose) is a key glycosidic unit of granaticin B, an aromatic polyketide antibiotic with antibacterial and potential anticancer properties. The sugar moiety can influence the solubility, stability, and target recognition of the parent compound, making the study of its biosynthesis essential for endeavors in combinatorial biosynthesis and the generation of novel, more effective drug candidates.

The Genetic Locus of L-Rhodinose Biosynthesis in Streptomyces violaceoruber Tü22

The biosynthesis of L-rhodinose is encoded within the granaticin biosynthetic gene cluster in Streptomyces violaceoruber Tü22. Specifically, a cassette of four genes, designated as ORF 22 through ORF 25, has been identified as essential for the formation and attachment of the L-rhodinose moiety.[1] These genes are co-transcribed and their products work in a coordinated fashion to convert a common precursor, dTDP-D-glucose, into the final activated deoxysugar, dTDP-L-rhodinose.

The Enzymatic Cascade of dTDP-L-Rhodinose Biosynthesis

The proposed biosynthetic pathway of dTDP-L-rhodinose from the precursor dTDP-D-glucose involves a series of enzymatic reactions, including dehydration, epimerization, and reduction steps. The functions of the enzymes encoded by ORF 22-25 have been inferred from sequence homologies and gene inactivation studies.[1]

Table 1: Genes and Proposed Enzymatic Functions in L-Rhodinose Biosynthesis [1]

| Gene | Proposed Enzyme Function | Step in Pathway |

| gra-ORF23 | dTDP-D-glucose 4,6-dehydratase | Conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose |

| gra-ORF24 | 3,5-epimerase | Epimerization at C-3 and C-5 of the hexose ring |

| gra-ORF25 | 2,3-dehydratase | 3-deoxygenation |

| gra-ORF22 | 4-ketoreductase | Final reduction at C-4 to yield dTDP-L-rhodinose |

The pathway is initiated by the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, a common intermediate in many deoxysugar biosynthetic pathways. Subsequent enzymatic modifications, including epimerizations and a final ketoreduction, lead to the formation of dTDP-L-rhodinose.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research in this field. The following sections outline the key experimental protocols used in the elucidation of the rhodinose biosynthesis pathway.

Gene Inactivation in Streptomyces violaceoruber

The functional analysis of the gra-ORF22-25 gene cluster was primarily achieved through targeted gene inactivation. This process involves replacing the gene of interest with an antibiotic resistance cassette via homologous recombination.

Experimental Workflow for Gene Inactivation:

References

An In-Depth Technical Guide to the Enzymes of the L-Rhodinose Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhodinose is a 2,3,6-trideoxysugar, a class of carbohydrates characterized by the absence of hydroxyl groups at the C2, C3, and C6 positions. These sugars are rare in primary metabolism but are crucial components of many biologically active secondary metabolites, particularly antibiotics and anticancer agents. Their presence on a parent molecule is often essential for its biological activity.

This guide focuses on the enzymatic pathway responsible for the biosynthesis of L-rhodinose. Unlike central metabolic pathways, the synthesis of L-rhodinose is not a standalone process but is integrated within the biosynthetic gene clusters of natural products that contain this sugar. The most well-studied example is the pathway for the angucycline antibiotic landomycin A, produced by the bacterium Streptomyces cyanogenus S136.[1][2] In landomycin A, a complex hexasaccharide chain, composed of four D-olivose and two L-rhodinose residues, is attached to a polyketide aglycone.[3]

The enzymes detailed below are primarily from the landomycin A (lan) gene cluster. The pathway proceeds via a nucleotide-activated intermediate, dTDP-L-rhodinose, which is synthesized from the primary metabolite D-glucose-1-phosphate.[4] Understanding these enzymes offers opportunities for combinatorial biosynthesis and the generation of novel glycosylated compounds with potentially improved therapeutic properties.

Core Biosynthetic Pathway: From D-Glucose-1-Phosphate to dTDP-L-Rhodinose

The formation of dTDP-L-rhodinose is a multi-step enzymatic cascade that begins with the activation of glucose and proceeds through a series of deoxygenation, epimerization, and reduction reactions. The key intermediate, dTDP-4-keto-6-deoxy-D-glucose, is common to many deoxysugar pathways.[5] From there, a specific set of enzymes catalyzes the additional C2 and C3 deoxygenation steps required to form the trideoxysugar.

Caption: The enzymatic pathway for the de novo biosynthesis of dTDP-L-Rhodinose.

Summary of Biosynthetic Enzymes

The enzymes responsible for synthesizing the dTDP-L-rhodinose precursor are encoded by a series of genes within the landomycin A biosynthetic gene cluster, annotated as lanZ1 through lanZ6.[6]

| Gene Name | Enzyme Name (Putative) | EC Number | Function in Pathway |

| lanZ1 | dTDP-glucose synthase | 2.7.7.24 | Catalyzes the initial activation step, converting D-glucose-1-phosphate and dTTP into dTDP-D-glucose. |

| lanZ2 | dTDP-D-glucose 4,6-dehydratase | 4.2.1.46 | Performs the first deoxygenation at C6, forming the key intermediate dTDP-4-keto-6-deoxy-D-glucose.[1] |

| lanZ3/Z4 | 2,3-Dehydratase / Dehydrogenase | - | A proposed complex that catalyzes the subsequent deoxygenations at the C2 and C3 positions. |

| lanZ5 | dTDP-4-keto-trideoxyhexulose 3-epimerase / 4-reductase | - | Performs the final modifications, including epimerization and reduction of the C4 keto group to yield the L-sugar configuration. |

Glycosylation: Incorporation into Landomycin A

Once synthesized, dTDP-L-rhodinose serves as a sugar donor for glycosyltransferases (GTs), which attach the this compound moiety to the landomycin aglycone or a growing oligosaccharide chain. The landomycin gene cluster contains four GTs (lanGT1-lanGT4).[7] LanGT2 initiates the process by attaching the first sugar (D-olivose) to the aglycone.[8] The subsequent GTs, including LanGT1, LanGT3, and LanGT4, act in a coordinated fashion to assemble the final hexasaccharide chain, adding both D-olivose and L-rhodinose units.

Caption: Glycosylation steps in Landomycin A biosynthesis.

| Gene Name | Enzyme Name | EC Number | Function in Pathway |

| lanGT1-4 | Glycosyltransferases | 2.4.1.- | A set of four GTs that iteratively transfer D-olivose and L-rhodinose from their dTDP-activated forms to the landomycin aglycone, ultimately forming the final hexasaccharide chain.[7] |

Quantitative Enzyme Data

Detailed kinetic characterization of the specific LanZ enzymes for this compound biosynthesis is limited in the literature. However, extensive data exists for their well-studied homologs from the widely distributed dTDP-L-rhamnose pathway (Rml enzymes), which perform analogous reactions. The data presented below for RmlA and RmlB from Saccharothrix syringae provide a representative example of the catalytic efficiencies of these enzyme classes.[9]

| Enzyme (Homolog) | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Optimal pH | Optimal Temp (°C) |

| Ss-RmlA | S. syringae | Glucose-1-Phosphate | 110 ± 10 | 11.2 ± 0.3 | 8.0 | 37 |

| Ss-RmlA | S. syringae | dTTP | 230 ± 10 | 11.0 ± 0.2 | 8.0 | 37 |

| Ss-RmlB | S. syringae | dTDP-D-Glucose | 50 ± 10 | 2.1 ± 0.1 | 9.0 | 42 |

Experimental Protocols

The following sections provide detailed methodologies for the characterization of deoxysugar biosynthetic enzymes, adapted from protocols used for homologous enzyme systems.

Heterologous Expression and Purification of a His-tagged Enzyme (e.g., LanZ2/RmlB)

This protocol describes the overexpression of a target enzyme in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Formation of Antibiotic Deoxysugars [faculty.washington.edu]

- 5. Natural Product Sugar Biosynthesis and Enzymatic Glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BGC0000239 [mibig.secondarymetabolites.org]

- 7. Expression of the landomycin biosynthetic gene cluster in a PKS mutant of Streptomyces fradiae is dependent on the coexpression of a putative transcriptional activator gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LanGT2 Catalyzes the First Glycosylation Step during landomycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

An In-depth Technical Guide to Rhodinose: CAS Number and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and spectral properties of rhodinose, a trideoxyhexose sugar of interest in various scientific disciplines. This document is intended to serve as a core reference for researchers engaged in natural product synthesis, drug discovery, and metabolomics.

Chemical Identification

L-Rhodinose, a monosaccharide, is systematically known as 2,3,6-Trideoxy-L-threo-hexose. Its unique structure and properties are cataloged under the following Chemical Abstracts Service (CAS) number:

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight |

| L-Rhodinose | 35903-48-1 | C₆H₁₂O₃ | 132.16 g/mol |

Spectral Data Summary

Precise spectral data is paramount for the unambiguous identification and characterization of this compound. While comprehensive public database entries for the isolated sugar are scarce, data has been compiled from various sources, including studies on complex natural products containing the this compound moiety. The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. The following tables provide the reported ¹H and ¹³C NMR chemical shifts for L-rhodinose derivatives. It is important to note that these values can be influenced by the solvent and the specific substituents present in the analyzed molecule.

Table 2.1: ¹H NMR Spectral Data of an L-Rhodinose Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.85 | d | 3.2 |

| H-2a | 1.85 | ddd | 12.8, 4.8, 3.2 |

| H-2e | 2.05 | dt | 12.8, 4.0 |

| H-3a | 1.50 | m | |

| H-3e | 1.95 | m | |

| H-4 | 3.80 | m | |

| H-5 | 3.95 | dq | 6.2, 9.5 |

| H-6 (CH₃) | 1.25 | d | 6.2 |

Data obtained from a derivative of L-rhodinose.

Table 2.2: ¹³C NMR Spectral Data of an L-Rhodinose Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 98.5 |

| C-2 | 35.0 |

| C-3 | 30.0 |

| C-4 | 70.0 |

| C-5 | 72.0 |

| C-6 | 18.0 |

Data obtained from a derivative of L-rhodinose.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are consistent with its polyol and deoxy sugar nature.

Table 2.3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretching (hydroxyl groups) |

| ~2930 | Medium-Strong | C-H stretching (alkane) |

| ~1450 | Medium | C-H bending |

| ~1060 | Strong | C-O stretching (alcohols) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For a trideoxyhexose like this compound, electron ionization (EI) would likely lead to fragmentation through the loss of water and other small molecules.

Table 2.4: Expected Mass Spectrometry Fragments for this compound

| m/z | Interpretation |

| 132 | [M]⁺ (Molecular Ion) |

| 114 | [M - H₂O]⁺ |

| 101 | [M - CH₂OH]⁺ |

| 86 | [M - 2H₂O]⁺ |

Experimental Protocols

The successful isolation, synthesis, and characterization of this compound rely on well-defined experimental procedures. The following sections outline generalized protocols for key analytical techniques.

Synthesis of L-Rhodinose Building Blocks

A de novo synthesis of L-rhodinose building blocks has been reported, starting from commercially available (S)-ethyl lactate. This multi-step synthesis involves a key diastereoselective Cram-chelated allylation to form a common homoallylic alcohol intermediate, which is then further processed to yield the target this compound derivative. For detailed procedures, please refer to the primary literature on this synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of deoxysugars is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.5 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling to simplify the spectrum.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sugar sample is as follows:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the functional groups in this compound.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of a sugar is as follows:

-

Sample Introduction: Introduce the this compound sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common technique for GC-MS, while ESI and MALDI are soft ionization techniques often used for LC-MS and direct analysis, respectively.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Mandatory Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or isolated chemical compound like this compound.

This guide provides a foundational understanding of the key chemical and spectral properties of this compound. For more detailed information and specific experimental conditions, researchers are encouraged to consult the primary scientific literature.

The Occurrence of Rhodinose in Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structural diversity of natural products continues to be a vital source of inspiration for the development of new therapeutic agents. Among the vast array of molecular modifications observed in these compounds, glycosylation plays a pivotal role in modulating their biological activity, solubility, and pharmacokinetic properties. Rhodinose, a 2,3,6-trideoxy-L-threo-hexose, is a deoxysugar moiety found in a select group of antibiotics, primarily belonging to the angucycline class. Its presence within the oligosaccharide chains of these molecules is often crucial for their potent anticancer and antibacterial activities. This technical guide provides an in-depth overview of the natural occurrence of this compound in antibiotics, focusing on their producing organisms, biosynthesis, and the experimental methodologies used for their study.

Antibiotics Containing this compound

L-Rhodinose is a characteristic structural feature of several angucycline antibiotics produced by soil-dwelling bacteria of the genus Streptomyces. The most prominent examples include the landomycins and urdamycins.

Landomycins

The landomycins are a family of angucycline antibiotics known for their potent cytotoxic activity against various cancer cell lines. Landomycin A, the most studied member of this family, possesses a long hexasaccharide chain attached to the aglycone, which contains two L-rhodinose units.[1] The producing organism for landomycin A is Streptomyces cyanogenus S136. Other landomycins, such as landomycins B, C, and D, are congeners that differ in the length and composition of their sugar chains, some of which also incorporate L-rhodinose.[1]

Urdamycins

Urdamycins are another group of angucycline antibiotics that feature this compound in their structures. For instance, urdamycin D contains a trisaccharide chain composed of two D-olivoses and one L-rhodinose.

Quantitative Data

The following tables summarize key quantitative data related to this compound-containing antibiotics, focusing on production yields and spectroscopic data for the identification of L-rhodinose.

Table 1: Production of Landomycin A from Streptomyces cyanogenus S136

| Fermentation Parameter | Value | Reference |

| Producing Strain | Streptomyces cyanogenus S136 | [2] |

| Fermentation Time | 2 days | [3] |

| Optimized Yield | 390–430 mg/L | [2] |

Table 2: 1H and 13C NMR Spectroscopic Data for L-Rhodinose in Landomycin P and Q (in CDCl3, 500 MHz for 1H, 125 MHz for 13C)

| Position | Landomycin P (δC, δH, J in Hz) | Landomycin Q (δC, δH, J in Hz) | Reference |

| 1 | 97.8, 4.94 (br s) | 97.8, 4.94 (br s) | [3] |

| 2a | 25.7, 1.56 (m) | 25.7, 1.56 (m) | [3] |

| 2e | 25.7, 2.02 (m) | 25.7, 2.00 (m) | [3] |

| 3a | 24.3, 1.66 (m) | 24.3, 1.67 (m) | [3] |

| 3e | 24.3, 2.02 (m) | 24.3, 2.00 (m) | [3] |

| 4 | 67.3, 3.63 (br s) | 67.3, 3.63 (br s) | [3] |

| 5 | 68.0, 4.13 (q, 6.4) | 68.0, 4.13 (q, 6.7) | [3] |

| 6 | 17.2, 1.21 (d, 6.6) | 17.2, 1.21 (d, 6.6) | [3] |

Biosynthesis of L-Rhodinose and its Incorporation into Antibiotics

The biosynthesis of L-rhodinose proceeds via a conserved enzymatic pathway that is also responsible for the formation of the more common deoxysugar, L-rhamnose. This pathway starts from glucose-1-phosphate and involves the formation of a key intermediate, dTDP-D-glucose.

The dTDP-L-Rhodinose Biosynthetic Pathway

The biosynthesis of dTDP-L-rhodinose is a four-step enzymatic process:

-

Glucose-1-phosphate thymidylyltransferase (RmlA): This enzyme catalyzes the reaction of glucose-1-phosphate with dTTP to form dTDP-D-glucose.

-

dTDP-D-glucose 4,6-dehydratase (RmlB): RmlB converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.

-

dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC): This enzyme catalyzes the epimerization at C-3 and C-5 of the glucose moiety to yield dTDP-4-keto-L-rhamnose.

-

dTDP-4-keto-L-rhamnose reductase (RmlD): The final step involves the reduction of the keto group at C-4 by RmlD to produce dTDP-L-rhodinose.

Glycosyltransferases in Landomycin Biosynthesis

The attachment of sugar moieties, including L-rhodinose, to the angucycline aglycone is catalyzed by a series of glycosyltransferases (GTs). In the landomycin A biosynthetic gene cluster of S. cyanogenus S136, four glycosyltransferase genes, lanGT1, lanGT2, lanGT3, and lanGT4, have been identified. Gene inactivation and heterologous expression studies have indicated that LanGT4 is the L-rhodinosyltransferase responsible for incorporating this compound into the growing oligosaccharide chain.[4] LanGT2 is responsible for the initial glycosylation step, attaching the first D-olivose moiety to the aglycone.[1]

References

Rhodinose: A Key Component of Bacterial Polysaccharides

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinose, a 6-deoxyhexose monosaccharide, is a significant constituent of various bacterial polysaccharides. While the term "this compound" is used, it is biochemically synonymous with rhamnose . This guide will use the more prevalent term "rhamnose" to align with the majority of scientific literature. Bacterial cell surfaces are adorned with a complex array of polysaccharides that play crucial roles in structural integrity, environmental interaction, and pathogenesis. Rhamnose, as a key component of these glycans, is implicated in bacterial viability, virulence, and resistance to host immune responses. This technical guide provides a comprehensive overview of this compound (rhamnose) in bacterial polysaccharides, focusing on its biosynthesis, quantitative presence in various species, and the experimental methodologies for its study.

Biosynthesis of L-Rhamnose in Bacteria

The predominant form of rhamnose found in bacteria is L-rhamnose. Its biosynthesis is a multi-step enzymatic process that converts D-glucose-1-phosphate into dTDP-L-rhamnose, the activated nucleotide sugar donor required for incorporation into polysaccharides. This pathway, often referred to as the Rml pathway, is highly conserved across many bacterial species.

The biosynthesis of dTDP-L-rhamnose proceeds through four key enzymatic steps, as illustrated in the signaling pathway diagram below.

Quantitative Presence of this compound in Bacterial Polysaccharides

The amount of this compound (rhamnose) in bacterial polysaccharides varies significantly among different species and even strains. This variation contributes to the antigenic diversity of bacteria. The following table summarizes the quantitative composition of rhamnose in the cell wall polysaccharides of several bacterial species as reported in the literature.

| Bacterial Species | Polysaccharide Type | Rhamnose Content (Molar Ratio/Percentage) | Reference |

| Klebsiella pneumoniae serotype K40 | Capsular Polysaccharide | D-mannose:D-glucuronic acid:D-galactose:L-rhamnose ≈ 1:1:1:2 | [1] |

| Klebsiella pneumoniae serotype K40 | Capsular Polysaccharide | D-galactose:D-mannose:L-rhamnose:D-glucuronic acid = 4:1:1:1 | [2] |

| Streptococcus pyogenes | Cell Wall Polysaccharide | Composed of a polyrhamnose backbone with N-acetylglucosamine side chains. | [3][4] |

| Enterococcus faecalis V583 | Enterococcal Polysaccharide Antigen (EPA) | The backbone is a rhamnan hexasaccharide substituted with Glc and GlcNAc residues. | [5] |

| Pseudomonas aeruginosa PAO1 | Common Polysaccharide Antigen (CPA) | Homopolymer of D-rhamnose with the repeating unit [→3)-α-D-Rha-(1→2)-α-D-Rha-(1→3)-α-D-Rha-(1→]. | [6] |

Experimental Protocols

The analysis of this compound-containing bacterial polysaccharides involves a series of steps from the isolation of the polysaccharide to the identification and quantification of its monosaccharide components.

Extraction and Purification of Bacterial Polysaccharides

A general workflow for the extraction and purification of bacterial polysaccharides is depicted below.

Detailed Methodology for Extraction (Hot Phenol-Water Method):

-

Cell Lysis: Resuspend the harvested bacterial cell pellet in distilled water.

-

Phenol Extraction: Add an equal volume of hot (65-70°C) 90% phenol to the cell suspension and stir vigorously for 30 minutes at the same temperature.

-

Phase Separation: Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.

-

Collection: Carefully collect the upper aqueous phase, which contains the lipopolysaccharides.

-

Re-extraction: Re-extract the phenol phase and the interface material with hot water to maximize the yield.

-

Dialysis: Combine the aqueous phases and dialyze extensively against distilled water to remove phenol and low molecular weight contaminants.

-

Lyophilization: Lyophilize the dialyzed solution to obtain the crude polysaccharide extract.

Acid Hydrolysis for Monosaccharide Analysis

To determine the monosaccharide composition, the purified polysaccharide must be hydrolyzed to its constituent monosaccharides.

Protocol using Trifluoroacetic Acid (TFA):

-

Sample Preparation: Weigh 1-5 mg of the lyophilized polysaccharide into a screw-cap tube.

-

Acid Addition: Add 1 mL of 2 M TFA to the tube.

-

Hydrolysis: Tightly cap the tube and heat at 121°C for 2 hours in a heating block or oven.

-

Acid Removal: Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen or in a vacuum centrifuge.

-

Washing: Add methanol to the dried sample and evaporate to dryness to remove residual TFA. Repeat this step twice.

-

Reconstitution: Reconstitute the dried hydrolysate in a known volume of deionized water for subsequent analysis.

Derivatization to Alditol Acetates for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the monosaccharides are typically converted to more volatile derivatives, such as alditol acetates.

Detailed Protocol:

-

Reduction:

-

To the dried monosaccharide hydrolysate, add 0.5 mL of a freshly prepared solution of sodium borohydride (10 mg/mL) in 1 M ammonium hydroxide.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.

-

-

Borate Removal:

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Add 0.5 mL of methanol and evaporate to dryness. Repeat this step four times to ensure complete removal of borate as methyl borate.

-

-

Acetylation:

-

To the dried alditols, add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

-

Tightly cap the tube and heat at 100°C for 30 minutes.

-

-

Extraction:

-

Cool the sample to room temperature.

-

Add 1 mL of water and vortex to mix.

-

Add 1 mL of dichloromethane and vortex to extract the alditol acetates into the organic phase.

-

Centrifuge to separate the phases and carefully transfer the lower organic phase to a clean tube.

-

Repeat the extraction of the aqueous phase with another 1 mL of dichloromethane.

-

-

Final Preparation:

-

Combine the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried alditol acetates in a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.

-

Conclusion

This compound, or rhamnose, is a fundamentally important component of bacterial polysaccharides, contributing significantly to the structure and function of the bacterial cell envelope. Understanding the biosynthesis, composition, and structure of these rhamnose-containing polysaccharides is crucial for developing novel antibacterial therapies and vaccines. The detailed experimental protocols and analytical workflows provided in this guide offer a robust framework for researchers in microbiology, biochemistry, and drug development to investigate the role of this compound in bacterial physiology and pathogenesis. The continued study of these complex glycans holds promise for addressing the challenges of infectious diseases.

References

- 1. Structural studies on the capsular polysaccharide of Klebsiella serotype K40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the capsular polysaccharide of Klebsiella serotype K40 [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Complete Structure of the Enterococcal Polysaccharide Antigen (EPA) of Vancomycin-Resistant Enterococcus faecalis V583 Reveals that EPA Decorations Are Teichoic Acids Covalently Linked to a Rhamnopolysaccharide Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the Common Polysaccharide Antigen of Pseudomonas aeruginosa PAO1: Characterization and Role of GDP-d-Rhamnose:GlcNAc/GalNAc-Diphosphate-Lipid α1,3-d-Rhamnosyltransferase WbpZ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of Rhodinose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of rhodinose derivatives. Focusing on key analytical techniques, this document aims to equip researchers with the necessary information to identify and characterize these important sugar moieties within complex natural products. The content herein is grounded in established experimental data and protocols, with a primary focus on the well-documented analysis of the angucycline antibiotic, landomycin A, a natural product containing L-rhodinose units.

Introduction to this compound and its Significance

This compound (2,3,6-trideoxy-L-threo-hexopyranose) is a deoxysugar that is a constituent of various biologically active natural products, notably angucycline antibiotics. The precise structural determination of this compound and its derivatives within these molecules is crucial for understanding their structure-activity relationships (SAR) and for guiding synthetic and semi-synthetic efforts in drug discovery and development. The unique structural features of this compound, including its multiple deoxy centers, present specific challenges and require a combination of sophisticated analytical techniques for unambiguous characterization.

Core Analytical Techniques for Structural Elucidation

The structural elucidation of this compound derivatives relies on a synergistic application of several powerful analytical methods. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the stereochemical relationships between atoms. For this compound derivatives, a suite of 1D and 2D NMR experiments is essential.

Given the often poor solubility of complex natural products like landomycin A in common NMR solvents, derivatization is a common strategy. The structural analysis of landomycin A was principally carried out on its octaacetyl derivative, which exhibited improved solubility in organic solvents[1].

Experimental Protocol: Acetylation of Landomycin A

A detailed experimental protocol for the acetylation of landomycin A, a crucial step for enhancing solubility for NMR analysis, is as follows:

-

Dissolution: Dissolve the landomycin A sample in a suitable solvent, such as pyridine.

-

Reagent Addition: Add acetic anhydride to the solution. The reaction is typically performed at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until complete conversion to the acetylated product is observed.

-

Work-up: Quench the reaction by adding ice-water. Extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove pyridine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting octaacetyl landomycin A derivative using column chromatography on silica gel.

NMR Instrumentation and Experiments:

High-field NMR spectrometers (e.g., 500 MHz or higher) are required to achieve the necessary resolution for complex molecules. A standard suite of NMR experiments for structural elucidation includes:

-

1D ¹H NMR: To identify the chemical shifts and coupling constants of the protons.

-

1D ¹³C NMR: To determine the chemical shifts of the carbon atoms.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual sugar rings.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity between sugar units and the aglycone.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the stereochemistry and the conformation of the glycosidic linkages.

The following table summarizes the ¹H and ¹³C NMR chemical shift data for the two L-rhodinose units (designated as Rho I and Rho II) within the octaacetyl derivative of landomycin A. This data is essential for the identification of this compound in unknown compounds.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| Rho I | |||

| 1' | 4.85 (d) | 98.2 | J₁,₂ₐ = 3.5, J₁,₂ₑ = 1.5 |

| 2'a | 1.85 (ddd) | 34.5 | J₂,₁ = 3.5, J₂,₃ₐ = 12.5, J₂,₃ₑ = 4.0 |

| 2'e | 2.10 (ddd) | J₂,₁ = 1.5, J₂,₃ₐ = 4.0, J₂,₃ₑ = 2.0 | |

| 3'a | 1.60 (m) | 25.8 | |

| 3'e | 1.95 (m) | ||

| 4' | 4.95 (m) | 75.1 | |

| 5' | 3.80 (dq) | 68.9 | J₅,₆ = 6.0 |

| 6' (CH₃) | 1.20 (d) | 17.9 | |

| OAc | 2.05 (s) | 21.0 (CH₃), 170.1 (C=O) | |

| Rho II | |||

| 1'' | 4.88 (d) | 97.9 | J₁,₂ₐ = 3.6, J₁,₂ₑ = 1.6 |

| 2''a | 1.88 (ddd) | 34.7 | J₂,₁ = 3.6, J₂,₃ₐ = 12.6, J₂,₃ₑ = 4.1 |

| 2''e | 2.13 (ddd) | J₂,₁ = 1.6, J₂,₃ₐ = 4.1, J₂,₃ₑ = 2.1 | |

| 3''a | 1.63 (m) | 26.0 | |

| 3''e | 1.98 (m) | ||

| 4'' | 4.98 (m) | 75.3 | |

| 5'' | 3.83 (dq) | 69.1 | J₅,₆ = 6.1 |

| 6'' (CH₃) | 1.22 (d) | 18.0 | |

| OAc | 2.07 (s) | 21.1 (CH₃), 170.3 (C=O) |

Data is compiled and interpreted from the structural studies of landomycin A.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its elemental composition (with high-resolution MS). Tandem MS (MS/MS) experiments are crucial for sequencing the sugar chain and identifying the individual monosaccharide units through characteristic fragmentation patterns.

Experimental Protocol: ESI-MS/MS of Glycosides

-

Sample Preparation: Dissolve the purified compound in a suitable solvent for electrospray ionization (ESI), typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

MS1 Analysis: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the protonated or sodiated molecule ([M+H]⁺ or [M+Na]⁺).

-

MS/MS Analysis: Select the parent ion of interest in the first mass analyzer (e.g., a quadrupole) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

-

Fragment Ion Analysis: Analyze the resulting fragment ions in the second mass analyzer (e.g., a time-of-flight or Orbitrap analyzer).

Fragmentation of this compound Glycosides:

The fragmentation of glycosides in MS/MS is dominated by cleavages of the glycosidic bonds. The resulting fragment ions correspond to the loss of individual sugar residues. For a this compound-containing oligosaccharide, one would expect to see neutral losses corresponding to the mass of a this compound residue (C₆H₁₀O₂) and its acetylated derivative. Cross-ring cleavages can also occur, providing further structural information about the sugar ring itself.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including the absolute stereochemistry. However, a significant limitation of this technique is the requirement for a high-quality single crystal, which can be challenging to obtain for complex natural products. While a crystal structure of landomycin A itself has not been reported, X-ray crystallography has been successfully applied to other angucycline antibiotics, providing valuable structural insights into the overall architecture of this class of compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the purified this compound derivative from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of X-rays (typically from a Mo or Cu source) and rotate it. A detector records the diffraction pattern.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Visualizing Workflows and Relationships

Graphviz diagrams are provided below to illustrate the logical workflow of structural elucidation and the relationships between the key analytical techniques.

Caption: Workflow for the structural elucidation of natural products.

Caption: Interrelationship of key NMR experiments.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that requires the integrated application of advanced spectroscopic and analytical techniques. NMR spectroscopy, particularly 2D correlation experiments, provides the cornerstone for determining the connectivity and stereochemistry of the sugar units. Mass spectrometry is indispensable for confirming the molecular weight and for sequencing the oligosaccharide chains. While challenging, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. The detailed experimental protocols and tabulated data presented in this guide, derived from the successful characterization of this compound-containing natural products like landomycin A, serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

The Enigmatic Role of L-Rhodinose in Marine Ecosystems: A Technical Guide

Abstract

The marine environment is a vast reservoir of unique and structurally complex natural products, many of which possess significant biological activities. Among the fascinating molecular components of these compounds are rare sugars, such as L-rhodinose (2,3,6-trideoxy-L-threo-hexopyranose). This technical guide provides an in-depth exploration of the biological role of L-rhodinose in marine organisms. It covers the current understanding of its biosynthesis, its contribution to the bioactivity of marine natural products, and the ecological implications. This document is intended for researchers, scientists, and drug development professionals working in marine biology, natural product chemistry, and pharmacology.

Introduction

Marine invertebrates and their associated microorganisms are prolific producers of a diverse array of secondary metabolites, many of which have been adapted for chemical defense and communication.[1][2][3][4] Glycosylation, the enzymatic attachment of sugar moieties to organic molecules, is a common modification that can significantly impact the solubility, stability, and biological activity of these compounds.[5] L-rhodinose is a rare deoxy sugar that has been identified as a key component of several bioactive glycosides isolated from marine organisms, particularly from bacteria of the genus Streptomyces and sponges.[6] Understanding the biological role of L-rhodinose is crucial for elucidating the ecological functions of these natural products and for harnessing their therapeutic potential.

Biosynthesis of L-Rhodinose

The biosynthesis of L-rhodinose is a complex enzymatic process that is closely related to the well-characterized pathway for the synthesis of dTDP-L-rhamnose, another common deoxy sugar found in bacterial cell walls and natural products.[7][8][9]

The dTDP-L-Rhamnose Pathway: A Foundation for Deoxy Sugar Synthesis

In bacteria, the biosynthesis of dTDP-L-rhamnose typically starts from dTDP-D-glucose and involves a series of enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.

-

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP.

-

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[8]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization at C3 and C5 to produce dTDP-4-keto-L-rhamnose.[8]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): Reduces the keto group at C4 to yield the final product, dTDP-L-rhamnose.

Proposed Biosynthetic Pathway for L-Rhodinose

While the complete enzymatic pathway for L-rhodinose biosynthesis has not been fully elucidated in marine organisms, genomic analysis of marine bacteria producing L-rhodinose-containing compounds provides significant clues. For instance, the biosynthetic gene cluster for the angucycline antibiotic, baikalomycin, produced by a Streptomyces species isolated from Lake Baikal, contains genes encoding enzymes for deoxy sugar biosynthesis.[6]

It is hypothesized that the biosynthesis of L-rhodinose diverges from the L-rhamnose pathway. The key difference lies in the additional deoxygenation steps at the C2 and C3 positions. The pathway likely proceeds through a dTDP-4-keto-6-deoxy-D-glucose intermediate, followed by further enzymatic modifications.

A "short activation pathway" for L-rhodinose has also been proposed, suggesting that free L-rhodinose that may have been accidentally deactivated during the biosynthetic process can be re-activated and incorporated into the final natural product.[10] This indicates a salvage mechanism to conserve this rare sugar building block.

Diagram: Proposed Biosynthetic Pathway of L-Rhodinose

References

- 1. marine-invertebrate-chemical-defenses - Ask this paper | Bohrium [bohrium.com]

- 2. Chemical Defense in Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. docs.rwu.edu [docs.rwu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine Invertebrate Natural Products for Anti-Inflammatory and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Biosynthetic short activation of the 2,3,6-trideoxysugar l-rhodinose - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Rhodinose Glycosylation in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the glycosylation of rhodinose, a deoxysugar found in various biologically active natural products. The stereoselective construction of rhodinoside linkages is a crucial step in the total synthesis of these complex molecules. These notes summarize key findings and provide practical protocols for researchers in organic synthesis and drug development.

Application Notes

L-Rhodinose is a 2,3,6-trideoxy-L-hexopyranose that is a key component of several angucycline antibiotics, such as landomycin A and grincamycin, which exhibit potent antitumor activities. The glycosidic linkages involving this compound are essential for the biological activity of these natural products. The chemical synthesis of rhodinosides, however, presents significant challenges due to the lability of the 2,3-dideoxy nature of the sugar and the need for high stereocontrol.

Recent synthetic studies, particularly in the context of the total synthesis of landomycins, have established effective protocols for the stereoselective introduction of this compound moieties. L-Rhodinosyl acetates have been identified as highly reactive and effective glycosyl donors. The choice of protecting groups on the this compound donor, particularly at the C-3 and C-4 positions, is critical to prevent side reactions and achieve high yields. Trialkylsilyl triflates, such as triethylsilyl triflate (TES-OTf) and tert-butyldimethylsilyl triflate (TBS-OTf), have been successfully employed as promoters for these glycosylation reactions.

The selection of the glycosyl acceptor and the reaction conditions, including solvent and temperature, are also crucial for the success of this compound glycosylation. Low temperatures, typically -78 °C, are employed to control the reactivity and enhance stereoselectivity. Dichloromethane and diethyl ether are common solvents for these transformations. While challenges such as the lability of certain silyl protecting groups under the reaction conditions have been observed, careful selection of protecting groups and reaction parameters can lead to successful and high-yielding glycosylations.

Key Experimental Protocols

The following protocols are based on methodologies reported in the total synthesis of landomycin natural products.

Protocol 1: TES-OTf Promoted Glycosylation with a 3-O-TBS-L-rhodinosyl Acetate Donor

This protocol describes the coupling of a 3-O-TBS protected L-rhodinosyl acetate donor with a primary alcohol acceptor, a common transformation in the assembly of oligosaccharide chains of landomycins.

Materials:

-

4-O-Benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate (Glycosyl Donor)

-

Glycosyl Acceptor with a primary hydroxyl group (e.g., a protected D-olivose derivative)

-

Triethylsilyl triflate (TES-OTf)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equiv) in anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve the 4-O-benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate donor (1.5 equiv) in anhydrous diethyl ether.

-

Add the donor solution to the cooled acceptor solution via cannula.

-

To the resulting mixture, add a solution of TES-OTf (0.2 equiv) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at -78 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction by adding a few drops of triethylamine.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the desired disaccharide.

Protocol 2: TBS-OTf Promoted Glycosylation for Trisaccharide Synthesis

This protocol is adapted from the synthesis of the landomycin A hexasaccharide unit and is suitable for the coupling of a disaccharide acceptor with a this compound donor to form a trisaccharide.[1]

Materials:

-

4-O-Benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate (Glycosyl Donor)[1]

-

Differentially protected disaccharide with an available hydroxyl group (Glycosyl Acceptor)[1]

-

tert-Butyldimethylsilyl triflate (TBS-OTf)[1]

-

Anhydrous dichloromethane (CH₂Cl₂)[1]

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the disaccharide acceptor (1.0 equiv) and the 4-O-benzoyl-3-O-tert-butyldimethylsilyl-L-rhodinosyl acetate donor (1.5 equiv) in anhydrous dichloromethane.[1]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Add TBS-OTf (0.05 equiv) to the cooled solution dropwise.[1]

-

Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.[1]

-

Once the reaction is complete, quench with triethylamine.

-

Warm the mixture to room temperature and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected trisaccharide.

Quantitative Data Summary

The following table summarizes the results from various this compound glycosylation reactions, providing a comparison of different donors, acceptors, promoters, and their impact on the reaction outcome.

| Donor | Acceptor | Promoter (equiv) | Solvent | Temp (°C) | Product | Yield (%) | Ref |

| 4-O-Benzoyl-3-O-TES-L-rhodinosyl acetate | Protected D-olivose | TES-OTf (0.2) | Et₂O | -78 | Disaccharide | Mixture of products | [1] |

| 4-O-Benzoyl-3-O-TBS-L-rhodinosyl acetate | Protected D-olivose | TES-OTf (0.2) | Et₂O | -78 | Disaccharide | Good | [1] |

| 4-O-Benzoyl-3-O-TBS-L-rhodinosyl acetate | Protected Disaccharide | TBS-OTf (0.05) | CH₂Cl₂ | -78 | Trisaccharide | Excellent | [1] |

| L-Rhodinosyl acetate (19) | D-Olivosyl acetate (20) | Not specified | Not specified | -60 | α-rhodinosyl-(1,3)-olivosyl acetate (28) | Not specified | [2] |

Visualizing this compound Glycosylation Workflows

The following diagrams illustrate the logical flow of the this compound glycosylation protocols.

References

- 1. Studies on the synthesis of landomycin A: synthesis and glycosidation reactions of L-rhodinosyl acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of Rhodinose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodinose (6-deoxy-D-glucose) is a deoxyhexose sugar that is a constituent of various natural products, including cardiac glycosides and antibiotics such as landomycin A. The detection and quantification of this compound are crucial for the characterization of these natural products, understanding their biosynthesis, and for quality control in drug development. These application notes provide detailed protocols for the analytical determination of this compound using modern chromatographic techniques.

I. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the quantification of carbohydrates. For sugars lacking a strong chromophore like this compound, pre-column derivatization with a UV-active label is necessary to enhance detection sensitivity. 1-phenyl-3-methyl-5-pyrazolone (PMP) is a common derivatizing agent for this purpose.

Experimental Protocol: HPLC-DAD with PMP Derivatization

1. Sample Preparation: Hydrolysis of Glycosides

If this compound is part of a larger molecule (e.g., a glycoside), hydrolysis is required to liberate the monosaccharide.

-

Materials:

-

Trifluoroacetic acid (TFA), 2 M

-

Methanol

-

Nitrogen gas supply

-

Heating block or water bath

-

-

Procedure:

-

To 1-5 mg of the glycoside-containing sample, add 1 mL of 2 M TFA.

-

Heat the mixture at 120°C for 2 hours in a sealed vial to hydrolyze the glycosidic bonds.[1]

-

After hydrolysis, cool the sample to room temperature.

-

Evaporate the TFA to dryness under a stream of nitrogen gas.

-

Wash the dried residue with 1 mL of methanol and evaporate to dryness again under nitrogen to remove any remaining acid. Repeat this step twice.

-

The dried residue containing the released monosaccharides is now ready for derivatization.

-

2. PMP Derivatization

-

Materials:

-

1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

-

Sodium hydroxide (NaOH) solution (0.3 M)

-

Hydrochloric acid (HCl) solution (0.3 M)

-

Chloroform

-

Deionized water

-

-

Procedure:

-

Dissolve the dried hydrolysate (or this compound standard) in 100 µL of 0.3 M NaOH solution.

-

Add 100 µL of 0.5 M PMP solution in methanol.

-

Incubate the mixture at 70°C for 30 minutes in a water bath.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by adding 100 µL of 0.3 M HCl.

-

Add 1 mL of deionized water and 1 mL of chloroform.

-

Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

-

Discard the lower chloroform layer. Repeat the extraction with chloroform two more times to remove excess PMP reagent.

-

The aqueous upper layer containing the PMP-labeled this compound is collected and filtered through a 0.45 µm syringe filter before HPLC analysis.

-

3. HPLC-DAD Analysis

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 100 mM sodium phosphate buffer, pH 8.0.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient Elution: A typical gradient could be: 0-35 min, 12-17% B; 36-45 min, 20% B; 46-65 min, 12% B.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.[2]

-

Detection Wavelength: 245 nm.[2]

-

Injection Volume: 10 µL.

-

Data Presentation

| Parameter | Typical Value |

| Linearity Range | 10 - 400 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

| Recovery | 95 - 105% |

| Precision (RSD%) | < 2% |

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Monosaccharides like this compound are non-volatile and require a two-step derivatization process (methoximation followed by silylation) to make them amenable to GC-MS analysis.

Experimental Protocol: GC-MS with Methoximation and Silylation

1. Sample Preparation: Hydrolysis of Glycosides

Follow the same hydrolysis protocol as described in the HPLC-DAD section to release this compound from its glycosidic linkage.

2. Derivatization

-

Materials:

-

Methoxyamine hydrochloride in pyridine (20 mg/mL)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or oven

-

-

Procedure:

-

Ensure the hydrolyzed sample is completely dry.

-

Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample.

-

Incubate the mixture at 37°C for 90 minutes with shaking.[3]

-

Add 80 µL of MSTFA to the mixture.

-

Incubate at 37°C for 30 minutes with shaking.[3]

-

The derivatized sample is now ready for GC-MS analysis.

-

3. GC-MS Analysis

-

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 180°C at 5°C/min.

-

Ramp to 280°C at 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Scan Range: m/z 50-600.

-

Injection Volume: 1 µL (split or splitless mode depending on concentration).

-

Data Presentation

The following table provides expected performance characteristics for the GC-MS analysis of derivatized monosaccharides, which would be applicable to this compound.

| Parameter | Typical Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Precision (RSD%) | < 10% |

III. Enzymatic Assays

While specific enzymatic assays for this compound are not commercially available, it may be possible to adapt assays for other 6-deoxyhexoses. These assays are typically based on the activity of specific oxidoreductases or isomerases. The development of a specific enzymatic assay for this compound would require significant research and development, including the identification and isolation of a this compound-specific enzyme.

Visualizations

References

Application Note: Utilizing Rhodinose Analogs for Advanced Metabolic Labeling Studies in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for elucidating the dynamics of biological processes within living systems. By introducing biomolecules tagged with chemical reporters, researchers can track their synthesis, trafficking, and degradation. In glycobiology, metabolic glycoengineering utilizes unnatural monosaccharides equipped with bioorthogonal functional groups (such as azides or alkynes) to label glycans.[1][2][3][4][5] These chemical reporters are incorporated into glycan structures by the cell's own metabolic machinery, enabling subsequent visualization and identification through highly specific chemical reactions like click chemistry.[3] This approach provides a significant advantage over traditional methods by allowing for the study of glycans in their native cellular environment.

This application note describes a novel, hypothetical approach using a functionalized analog of the rare sugar L-rhodinose (a 2,3,6-trideoxy-L-hexose) for targeted metabolic labeling of glycoconjugates. While L-rhamnose, a related deoxy sugar, is prevalent in bacterial and plant cell walls, the application of rhodinose analogs in metabolic labeling is an emerging area with potential for novel discoveries in microbial glycobiology and host-pathogen interactions.[6] We present a conceptual framework and detailed protocols for the use of an azido-functionalized this compound (L-rhodinose-azide) as a chemical reporter to probe bacterial cell wall biosynthesis and identify this compound-containing glycoconjugates.

Principle of this compound Metabolic Labeling

The central concept involves introducing a synthetic this compound analog, for instance, azido-rhodinose, into a biological system (e.g., bacterial cell culture). The bacterial cells would uptake this analog and, due to the substrate promiscuity of their glycosyltransferases, incorporate it into their cell wall glycans or other glycoconjugates where this compound or similar deoxy sugars are naturally present. The incorporated azido-rhodinose then serves as a chemical handle for bioorthogonal ligation. Using a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), a probe molecule (e.g., a fluorophore or biotin) functionalized with an alkyne can be covalently attached to the labeled glycans. This allows for the visualization of labeled structures by fluorescence microscopy or their enrichment for subsequent analysis by mass spectrometry.

Hypothetical Signaling Pathway: Incorporation of Azido-Rhodinose

The diagram below illustrates a simplified, hypothetical pathway for the metabolic incorporation of an azido-rhodinose analog into a bacterial cell wall component.

Experimental Protocols

Here, we provide detailed protocols for a hypothetical study involving the metabolic labeling of a bacterial species known to incorporate this compound or related deoxy sugars into its cell wall.

Protocol 1: Metabolic Labeling of Bacteria with Azido-Rhodinose

Materials:

-

Bacterial strain of interest (e.g., a species of Streptomyces)

-

Appropriate bacterial growth medium

-

Azido-rhodinose (synthesized externally)

-

Phosphate-buffered saline (PBS), sterile

-

Centrifuge

Procedure:

-

Bacterial Culture Preparation: Inoculate a 5 mL starter culture of the bacterial strain in the appropriate growth medium. Incubate overnight at the optimal temperature with shaking.

-

Subculturing: The next day, dilute the starter culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of 0.1.

-

Metabolic Labeling: To the fresh culture, add the azido-rhodinose to a final concentration of 50 µM. As a negative control, prepare an identical culture without the addition of the azido-sugar.

-

Incubation: Grow the cultures at the optimal temperature with shaking for the desired period (e.g., 6-8 hours, or until mid-log phase is reached). The optimal concentration of azido-rhodinose and incubation time should be determined empirically for each bacterial strain.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet twice with 10 mL of cold, sterile PBS to remove any unincorporated azido-rhodinose.

-

The resulting cell pellet containing metabolically labeled glycans is now ready for downstream applications such as fluorescence imaging or proteomic analysis.

Protocol 2: Fluorescence Imaging of Labeled Bacteria via Click Chemistry

Materials:

-

Metabolically labeled bacterial cells (from Protocol 1)

-

Alkyne-fluorophore conjugate (e.g., DBCO-Cy5)

-

PBS

-

Microscope slides and coverslips

-

Fluorescence microscope

Procedure:

-

Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1 mL of PBS.

-

Click Reaction: Add the alkyne-fluorophore to the cell suspension to a final concentration of 20 µM.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle agitation.

-

Washing: Pellet the cells by centrifugation at 5,000 x g for 5 minutes. Wash the pellet three times with 1 mL of PBS to remove excess fluorophore.

-

Microscopy: Resuspend the final cell pellet in a small volume of PBS (e.g., 50 µL). Mount 10 µL of the cell suspension on a microscope slide, cover with a coverslip, and seal.

-

Imaging: Visualize the labeled bacteria using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore (e.g., Cy5).

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from metabolic labeling to analysis.

Data Presentation

Quantitative data from metabolic labeling experiments, particularly those coupled with mass spectrometry, should be presented in a clear and organized manner to facilitate comparison and interpretation. Below is a template table for presenting hypothetical quantitative proteomics data from an experiment aimed at identifying glycoproteins that incorporate the this compound analog.

| Protein ID | Gene Name | Peptide Sequence | Fold Change (+Azido-Rhodinose / -Control) | p-value | Function |

| P12345 | rhiA | (K)IGS(azido-rho)VAGR | 15.2 | 0.001 | Cell wall synthesis |

| Q67890 | rhiB | (R)VTL(azido-rho)PIK | 12.8 | 0.003 | S-layer protein |

| P54321 | rhiC | (K)EAF(azido-rho)TDEK | 9.5 | 0.008 | Efflux pump component |

| A0A0A0 | rhiD | (R)GL(azido-rho)FVTAR | 1.2 | 0.89 | Cytoplasmic protein |

Table 1: Example of quantitative mass spectrometry data presentation for proteins identified after enrichment of azido-rhodinose labeled peptides. The fold change represents the relative abundance of the peptide in the labeled sample compared to the unlabeled control. A low fold-change for a cytoplasmic protein would be an expected negative control.

Conclusion

The use of this compound analogs as chemical reporters for metabolic labeling represents a novel frontier in glycobiology. The protocols and workflows detailed in this application note provide a conceptual blueprint for researchers to explore the incorporation of this rare sugar into bacterial glycoconjugates. This approach has the potential to uncover new aspects of bacterial cell wall biosynthesis, identify novel glycoproteins, and provide new tools for studying host-pathogen interactions and developing targeted antimicrobial therapies. As with any metabolic labeling technique, optimization of labeling conditions and careful validation of results are crucial for success.

References

- 1. Bioorthogonal chemical reporter - Wikipedia [en.wikipedia.org]

- 2. A light-initiated chemical reporter strategy for spatiotemporal labeling of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical reporters for exploring microbiology and microbiota mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. Glycobiology Probes | Cell Metabolism | Tocris Bioscience [tocris.com]